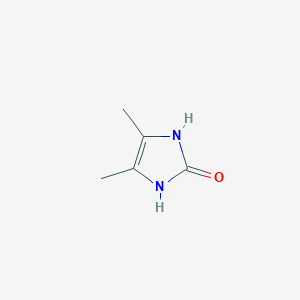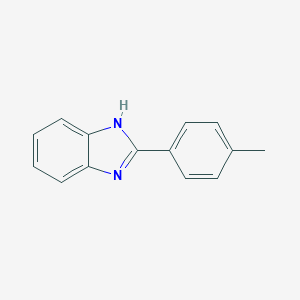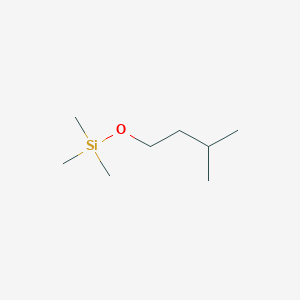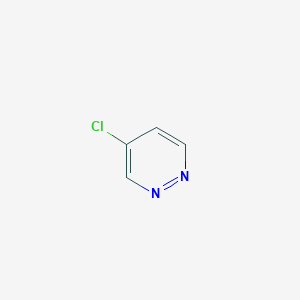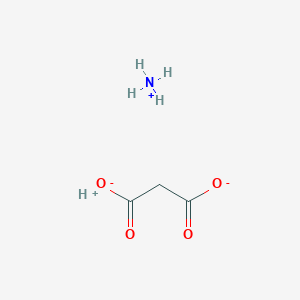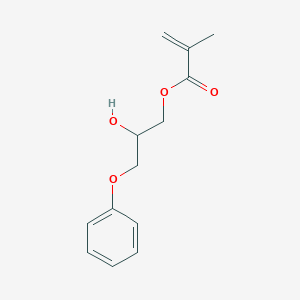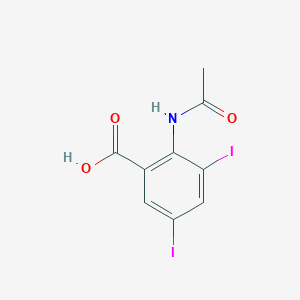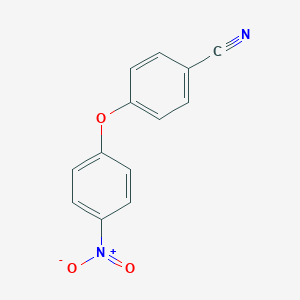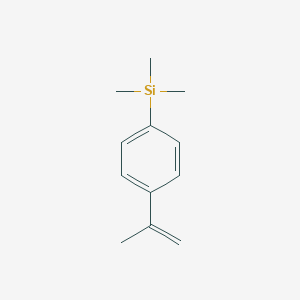
Trimethyl-(4-prop-1-en-2-ylphenyl)silane
Descripción general
Descripción
Trimethyl-(4-prop-1-en-2-ylphenyl)silane is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as TMSPP and is a silane-based derivative of biphenyl. The unique chemical properties of TMSPP make it a valuable tool for researchers studying various fields, including biochemistry, physiology, and materials science.
Mecanismo De Acción
The mechanism of action of TMSPP is not well understood, but it is believed to involve the interaction of the TMSPP molecule with the target biomolecule. TMSPP is known to bind to hydrophobic regions of proteins, which can affect the protein's structure and function. This property makes TMSPP a valuable tool for studying protein-protein interactions and protein-ligand binding.
Biochemical and Physiological Effects:
TMSPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TMSPP can inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. TMSPP has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TMSPP in lab experiments is its fluorescent properties, which allow researchers to study the structure and function of biomolecules in real-time. TMSPP is also relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation of using TMSPP is that it can be toxic to cells at high concentrations. Therefore, researchers must be careful when using TMSPP in cell-based assays.
Direcciones Futuras
There are many potential future directions for research involving TMSPP. One area of interest is the development of new fluorescent probes based on TMSPP. Researchers are also exploring the use of TMSPP in drug discovery and the study of protein-ligand interactions. Additionally, TMSPP has potential applications in materials science, including the development of new sensors and nanomaterials.
In conclusion, TMSPP is a valuable tool for scientific research due to its unique chemical properties. This compound has a wide range of applications, including fluorescence spectroscopy, drug discovery, and materials science. As researchers continue to explore the potential of TMSPP, new discoveries and applications are likely to emerge.
Aplicaciones Científicas De Investigación
TMSPP has been widely used in scientific research due to its unique chemical properties. One of the most significant applications of TMSPP is in the field of fluorescence spectroscopy. TMSPP is a fluorescent molecule that emits light in the blue region of the spectrum when excited with ultraviolet light. This property makes TMSPP an excellent tool for studying the structure and function of biomolecules, including proteins and nucleic acids.
Propiedades
| 17920-24-0 | |
Fórmula molecular |
C12H18Si |
Peso molecular |
190.36 g/mol |
Nombre IUPAC |
trimethyl-(4-prop-1-en-2-ylphenyl)silane |
InChI |
InChI=1S/C12H18Si/c1-10(2)11-6-8-12(9-7-11)13(3,4)5/h6-9H,1H2,2-5H3 |
Clave InChI |
IFMXBBNZFOAHBB-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=C(C=C1)[Si](C)(C)C |
SMILES canónico |
CC(=C)C1=CC=C(C=C1)[Si](C)(C)C |
| 17920-24-0 | |
Sinónimos |
p-Isopropenylphenyltrimethylsilane |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



